molecular formula C23H16F2N2O3 B12346736 (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B12346736
M. Wt: 406.4 g/mol
InChI Key: FMINIPVBVZCCDL-UHFFFAOYSA-N
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Description

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a difluorophenyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromene Core: This step involves the cyclization of suitable precursors to form the chromene ring.

    Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Imino and Carboxamide Groups: These functional groups are introduced through condensation reactions with appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the nature of the targets and the pathways involved. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.

Biological Activity

The compound (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H16F2N2O3C_{23}H_{16}F_{2}N_{2}O_{3} with a molecular weight of 406.4 g/mol. The structure features a chromene core substituted with a difluorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H16F2N2O3
Molecular Weight406.4 g/mol
IUPAC Name2-(3,4-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
InChI KeyFMINIPVBVZCCDL-UHFFFAOYSA-N

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chromene have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer potential. For example:

  • Compound A : IC50 = 10 μM
  • Compound B : IC50 = 15 μM

These findings suggest that structural modifications in chromene derivatives can enhance their anticancer efficacy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. Studies have shown that chromene derivatives can act as inhibitors of:

  • Cholinesterases : Compounds have displayed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment.
    EnzymeIC50 (μM)
    AChE19.2
    BChE13.2
  • Cyclooxygenases (COX) : The compound's derivatives have been tested for COX-1 and COX-2 inhibition, showing potential anti-inflammatory properties.

Antioxidant Activity

Antioxidant assays indicate that this compound exhibits significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:

  • Enzyme Binding : The difluorophenyl group enhances binding affinity to enzyme active sites through hydrophobic interactions.
  • Cellular Uptake : The methoxy group may facilitate cellular uptake, increasing bioavailability and efficacy.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cell lines treated with this compound, suggesting a mechanism involving caspase activation.

Case Studies

  • Study on MCF-7 Cell Line : A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing significant growth inhibition at concentrations as low as 5 μM.
  • Inhibition of Cholinesterases : Another study focused on the dual inhibition of AChE and BChE by chromene derivatives, highlighting their potential use in Alzheimer's disease therapy.

Properties

Molecular Formula

C23H16F2N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H16F2N2O3/c1-29-17-9-6-15(7-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-16-8-11-19(24)20(25)13-16/h2-13H,1H3,(H,26,28)

InChI Key

FMINIPVBVZCCDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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